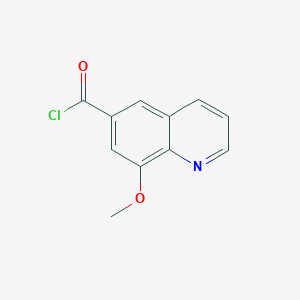
8-Methoxyquinoline-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxyquinoline-6-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-6-carbonyl chloride typically involves the chlorination of 8-methoxyquinoline-6-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{8-Methoxyquinoline-6-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline-6-carboxylic acid derivatives.
- Reduction reactions yield alcohol derivatives of quinoline.
科学研究应用
8-Methoxyquinoline-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-malarial, anti-cancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Agrochemicals: It serves as a precursor in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the synthesis of luminescent materials for optoelectronic applications.
作用机制
The mechanism of action of 8-Methoxyquinoline-6-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The compound can react with various nucleophiles to form derivatives that exhibit biological activity. For example, in medicinal chemistry, the derivatives can interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
6-Chloroquinoline: Used in the synthesis of anti-malarial drugs.
8-Methylquinoline: Utilized in the production of dyes and pigments.
Uniqueness: 8-Methoxyquinoline-6-carbonyl chloride is unique due to its methoxy and carbonyl chloride functional groups, which provide versatility in chemical reactions. This allows for the synthesis of a wide range of derivatives with diverse biological activities and applications.
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
8-methoxyquinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-6-8(11(12)14)5-7-3-2-4-13-10(7)9/h2-6H,1H3 |
InChI 键 |
BUTBVMFHSWIDMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=C1)C(=O)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


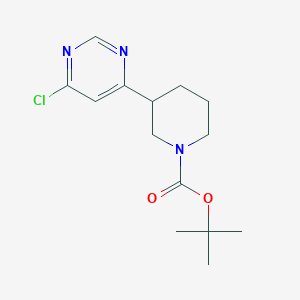
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
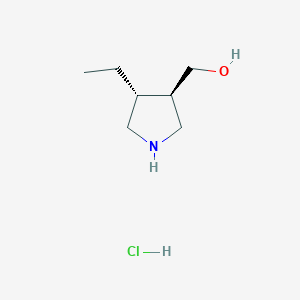

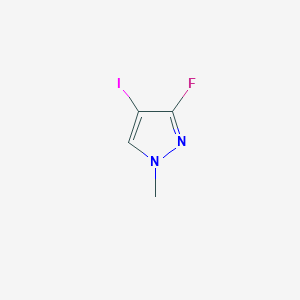

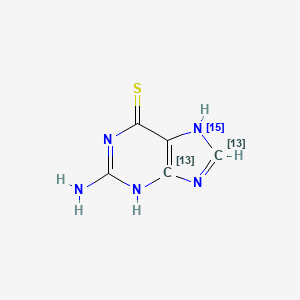

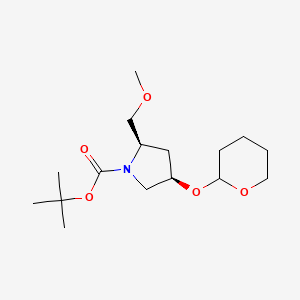

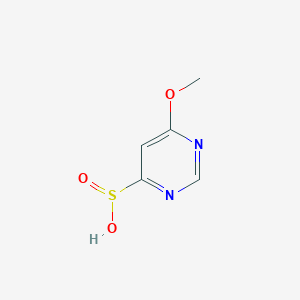
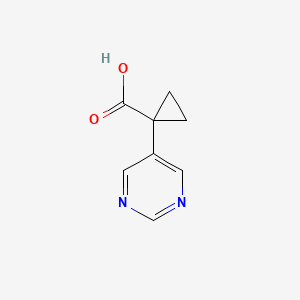
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
